Phalloidin-TRITC

F-actin quantification fluorescence enhancement assay cytoskeleton imaging

Standard fluorescent phalloidin conjugates suffer rapid photobleaching, compromising quantitative imaging. Phalloidin-TRITC solves this with a rhodamine label exhibiting 46-second photobleaching half-life-7.6x longer than FITC analogs (6s). - **High-affinity F-actin binding**: Kd ≈ 20 nM; 9-fold fluorescence enhancement enables no-wash assays. - **Broad species cross-reactivity**: Validated in ≥13 species-no species-specific antibodies needed. - **Extensively cited**: >1,500 peer-reviewed references; ready-to-use protocols available.

Molecular Formula C60H70N12O13S2
Molecular Weight 1231.4 g/mol
Cat. No. B15604237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhalloidin-TRITC
Molecular FormulaC60H70N12O13S2
Molecular Weight1231.4 g/mol
Structural Identifiers
InChIInChI=1S/C60H70N12O13S2/c1-28-50(75)65-42-23-39-35-11-9-10-12-41(35)68-56(39)87-26-44(57(81)72-25-34(74)22-45(72)54(79)63-28)67-55(80)49(30(3)73)69-51(76)29(2)62-53(78)43(66-52(42)77)24-60(4,84)27-61-59(86)64-31-13-16-36(40(19-31)58(82)83)48-37-17-14-32(70(5)6)20-46(37)85-47-21-33(71(7)8)15-18-38(47)48/h9-21,28-30,34,42-45,49,68,73-74,84H,22-27H2,1-8H3,(H,61,86)(H,62,78)(H,63,79)(H,65,75)(H,66,77)(H,67,80)(H,69,76)(H,82,83)/t28-,29-,30-,34-,42-,43-,44-,45-,49+,60+/m0/s1
InChIKeyVXNOAAMNRGBZOQ-IZZNSDNCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 300 assays / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phalloidin-TRITC: A Validated, High-Contrast F-Actin Probe for Fixed-Cell Fluorescence Microscopy


Phalloidin-TRITC (tetramethylrhodamine isothiocyanate–labeled phalloidin; CAS 915013-10-4) is a red-orange fluorescent conjugate of the bicyclic heptapeptide toxin phalloidin with the rhodamine-derivative dye TRITC . It binds filamentous actin (F-actin) with high affinity (Kd ≈ 20 nM) and does not bind monomeric G-actin, enabling selective visualization of the actin cytoskeleton in fixed and permeabilized cells, tissue sections, and cell-free systems [1]. With excitation/emission maxima at approximately 540–546/565–575 nm, it is compatible with standard TRITC/RFP filter sets and is one of the most widely cited fluorescent phalloidin conjugates in the literature, supported by over 1,500 citations .

1
Fixed-cell F-actin probe for widefield and confocal fluorescence microscopy.
2
TRITC/RFP filter-set compatibility (Ex/Em ~540–546/565–575 nm). Supports two- and three-color multiplex imaging with DAPI and FITC channels.
3
Extensive literature validation supports protocol standardization across diverse cell types and model organisms.

Why Phalloidin-TRITC Cannot Be Readily Replaced by Other F-Actin Probes or Spectrally Similar Conjugates


Although multiple fluorescent phalloidin conjugates and alternative actin-binding probes exist, they are not functionally interchangeable. Phalloidin-FITC, the most common green-fluorescent analog, exhibits markedly inferior photostability: rhodamine-based labels are consistently reported to be far more resistant to photobleaching, with FITC-phalloidin showing a photobleaching half-life of approximately 6 seconds versus 46 seconds for a comparable rhodamine-channel probe in standardized cell-based assays [1]. Actin antibodies, while widely available, display species-dependent binding, higher nonspecific background, and cannot match the universal species cross-reactivity of phalloidin, which binds actin from plants, animals, and fungi with virtually identical affinity . Live-cell probes such as SiR-actin require live, unfixed specimens and are not validated for the quantitative, high-throughput fixed-cell workflows where Phalloidin-TRITC is the established reference standard [2]. Substituting any of these alternatives without systematic re-validation risks compromising signal-to-noise ratio, quantification accuracy, and cross-study comparability.

Photostability
Fluorescein-phalloidin (FITC) exhibits substantially faster photobleaching. Reported half-life differences may compromise signal reproducibility in extended or multi-field imaging protocols. Endpoint context: Rhodamine-channel probes show longer half-life in standardized cell-based assays.
Specificity
Anti-actin antibodies may introduce species-dependent reactivity and higher nonspecific background. Staining pattern and signal-to-noise ratio may not transfer directly. Endpoint context: Phalloidin offers pan-eukaryotic F-actin binding independent of antibody validation constraints.
Workflow
Live-cell probes (e.g., SiR-actin) are not validated for fixed-cell, high-throughput quantification workflows. Substitution requires systematic re-validation of fixation and permeabilization protocols. Method context: Phalloidin-TRITC is the established reference for fixed-cell F-actin staining.

Quantitative Head-to-Head Evidence: Where Phalloidin-TRITC Demonstrates Measurable Differentiation


Fluorescence Enhancement on F-Actin Binding: Rhodamine Phalloidin Exhibits the Highest Reported Enhancement Among Phallotoxin Conjugates

Among five fluorophores conjugated to phallotoxins tested in a standardized in vitro F-actin binding assay, rhodamine phalloidin displayed a ninefold fluorescence enhancement upon binding to polymerized actin, the greatest enhancement observed across all conjugates evaluated [1]. This on/off binding signal differential directly enables low-background detection and linear F-actin quantification without wash steps, as fluorescence of unbound probe is inherently suppressed [1].

Fluorescence enhancement on F-actin binding
Head-to-head
9-fold enhancement (rhodamine phalloidin)
Supports low-background F-actin quantification and no-wash assay protocols.
Highest reported enhancement among five phallotoxin-fluorophore conjugates tested; linear response up to 2 μM F-actin.
F-actin quantification fluorescence enhancement assay cytoskeleton imaging

Photostability Advantage Over Fluorescein-Phalloidin: Rhodamine-Based Phalloidin Enables Longer Imaging Without Signal Decay

In a standardized photobleaching assay performed on stained Swiss 3T3 cells in the absence of antifade mounting medium, a fluorescein-phalloidin conjugate exhibited a photobleaching half-life of 6 seconds, whereas a spectrally matched rhodamine-channel phalloidin (Acti-Stain 555, emitting in the TRITC channel) demonstrated a half-life of 46 seconds—a greater than 7-fold improvement [1]. Multiple independent vendor sources corroborate that TRITC-labeled phalloidin possesses much higher photostability than fluorescein-phalloidin conjugates [2].

Photostability vs. fluorescein-phalloidin
Cross-study comparable
Rhodamine-channel vs Fluorescein
Reported photobleaching half-life ~46 s vs ~6 s (without antifade)
Supports more reproducible signal in multi-Z-stack or time-lapse fixed-cell imaging.
Measured in stained Swiss 3T3 cells; approximately 7.7-fold longer half-life for rhodamine-channel probe.
photobleaching resistance time-lapse imaging quantitative fluorescence microscopy

Superior Specificity and Lower Background Compared to Actin Antibodies in Fixed-Cell Staining

Two-color fluorescence microscopy of single cells reveals that F-actin staining by fluorescent phalloidin resolves cytoskeletal cables more sharply than actin antibodies, attributable to reduced intracellular background fluorescence [1]. Phalloidin demonstrates negligible nonspecific binding, yielding clear discrimination between stained and unstained regions . Additionally, phalloidin's small size (~12–15 Å diameter, <2,000 Da) permits denser F-actin labeling and access to epitope-masked regions that antibodies cannot penetrate, generating more detailed structural information in fluorescence micrographs [2].

Specificity vs. actin antibody
Head-to-head
Sharper cytoskeletal cable resolution reported; lower intracellular background in two-color comparison.
Supports quantification of subtle actin architecture changes in fixed-cell morphology studies.
Qualitative observation from NIH 3T3 and plant cell models; dense epitope labeling enabled by small probe size.
actin antibody comparison nonspecific binding signal-to-noise ratio

Universal Species Cross-Reactivity: Phalloidin-TRITC Binds Actin From All Eukaryotic Sources Without Species-Specific Optimization

Fluorescently labeled phalloidin has virtually identical binding properties with actin from different species including plants and animals . Unlike actin antibodies, which require species-specific validation and often fail to cross-react across divergent taxa, phalloidin binds F-actin from muscle and non-muscle cells of plants, animals, and fungi at a stoichiometric ratio of approximately one phalloidin molecule per actin subunit . This has been directly demonstrated across at least 13 species of red algae from three different families, as well as in human, mouse, rat, chicken, and fish specimens [1].

Universal species cross-reactivity
Class-level
Validated binding across plants, animals, and fungi; demonstrated in at least 13 red algae species.
Eliminates species-specific antibody sourcing for multi-model organism studies.
Pan-eukaryotic F-actin binding is a well-established class property; antibody cross-reactivity is taxon-restricted.
species cross-reactivity plant actin non-mammalian cytoskeleton

Spectral Compatibility for Multiplex Imaging: Low Cross-Talk With Green and Far-Red Channels

Phalloidin-TRITC exhibits excitation/emission maxima of approximately 540–546/565–575 nm . The spectral overlap with FITC (Ex/Em ~490/525 nm) is minimal, enabling clean two-color co-localization studies with green-fluorescent antibodies or fusion proteins . Compared with Cy3-labeled phalloidin, TRITC is slightly blue-shifted, which can reduce bleed-through into far-red channels (e.g., Cy5, Alexa Fluor 647) in three-color experiments. The dye's quantum yield (0.1) and extinction coefficient (~85,000 cm⁻¹ M⁻¹) provide adequate brightness for standard widefield and confocal microscopy without the cost premium of newer-generation dyes such as Alexa Fluor 555 or iFluor 555 .

Spectral compatibility for multiplex imaging
Supporting evidence
Ex/Em 540–546/565–575 nm minimal FITC cross-talk
Supports two- or three-color co-localization with DAPI and green-fluorescent probes.
Lower intrinsic brightness is partially compensated by binding-induced fluorescence enhancement.
multicolor imaging spectral separation co-localization

Literature Validation: The Most Widely Cited Fluorescent Phalloidin Conjugate With Over 1,500 Citations

Rhodamine phalloidin (Phalloidin-TRITC) is documented as one of the most commonly used fluorescent phalloidin conjugates in the peer-reviewed literature, with over 1,500 citations maintained in the manufacturer's in-house database . This extensive publication record spans decades of use across cell biology, neuroscience, developmental biology, and cancer research, providing a uniquely large body of validated protocols and expected staining patterns that new users can reference for troubleshooting and experimental design . The original preparation and characterization of tetramethylrhodaminyl-phalloidin by Faulstich et al. (1983) established the compound's high photostability and defined its binding affinity relative to unlabeled phalloidin (approximately 6-fold lower) [1], while Cano et al. (1992) rigorously characterized the binding kinetics and stoichiometry [2].

Literature validation record
Supporting evidence
Over 1,500 citations reported; characterized in peer-reviewed literature since 1983.
Supports protocol standardization and reviewer-accepted methodology for core facilities and CROs.
Extensive published protocols reduce method development time across diverse experimental systems.
publication record experimental reproducibility methodological standardization

Optimal Procurement and Application Scenarios for Phalloidin-TRITC Based on Quantitative Differentiation Evidence


Quantitative F-Actin Assays Exploiting Fluorescence Enhancement Upon Binding

The ninefold fluorescence enhancement of rhodamine phalloidin upon F-actin binding [1] enables homogeneous (no-wash) F-actin quantification assays. In this scenario, Phalloidin-TRITC is added directly to cell lysates or in vitro actin polymerization reactions; the low fluorescence of unbound probe minimizes background, while the linear relationship between fluorescence intensity and F-actin concentration (validated up to 2 μM F-actin at 5 μM probe) supports direct quantification without separation steps [1]. This protocol is particularly valuable for high-throughput screening of actin polymerization modulators where wash steps would introduce variability and reduce throughput.

Long-Exposure or Multi-Field Fixed-Cell Imaging Requiring Superior Photostability

For experiments demanding extended illumination—such as Z-stack acquisition across thick tissue sections, tile-scanning of large tissue areas, or multi-channel sequential imaging—Phalloidin-TRITC's substantially longer photobleaching half-life compared to fluorescein-phalloidin conjugates (46 seconds vs 6 seconds in comparable assays without antifade [2]) directly translates into more consistent signal across the imaging session. Researchers should pair Phalloidin-TRITC with antifade mounting medium to further extend imaging durability, but even without antifade, the rhodamine label provides far greater tolerance to repeated or prolonged excitation than FITC-based alternatives [3].

Cross-Species Comparative Cytoskeletal Studies in Non-Model Organisms

Laboratories studying actin organization across evolutionarily diverse species—including plants, algae, fungi, and invertebrates—benefit from phalloidin's universal F-actin binding, which eliminates the need for species-specific antibody optimization . Phalloidin-TRITC has been validated in at least 13 species of red algae, multiple plant systems, and standard mammalian models [4]. When combined with DAPI nuclear counterstain and a species-specific antibody in the FITC channel, Phalloidin-TRITC enables robust three-color comparative cytoskeletal phenotyping without the procurement complexity of sourcing validated actin antibodies for each organism under study.

Standardized F-Actin Staining for Multi-User Core Facilities and CROs Requiring Protocol Reproducibility

Core imaging facilities and contract research organizations (CROs) that serve diverse user bases benefit from Phalloidin-TRITC's extensive literature validation (>1,500 citations ) and well-established working concentration range (80–200 nM, typically 100 nM ). The ready availability of detailed, peer-reviewed protocols—spanning decades of use across multiple cell types and fixation conditions—reduces protocol development time and ensures that staining results are comparable across users, projects, and publications. The room-temperature-stable ReadyProbes formulation (ActinRed 555) further simplifies workflow by eliminating reconstitution and dilution steps .

Application
Selection Property
Validation Focus
Quantitative F-actin assays
Binding-induced fluorescence enhancement profile
Linearity and background suppression in no-wash assay protocols
Extended or multi-field fixed-cell imaging
Reported photobleaching half-life
Signal consistency across Z-stacks, tile scans, or time-lapse sessions
Cross-species comparative cytoskeletal studies
Pan-eukaryotic F-actin binding
Staining reproducibility across divergent model organisms without antibody re-validation
Multi-user core facility standardized staining
Extensive literature citation record
Protocol transferability and cross-project result comparability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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